molecular formula C5H7O2- B1198563 4-Oxopent-2-en-2-olate

4-Oxopent-2-en-2-olate

Cat. No.: B1198563
M. Wt: 99.11 g/mol
InChI Key: POILWHVDKZOXJZ-UHFFFAOYSA-M
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Description

4-Oxopent-2-en-2-olate, also known as 2,4-pentanedione, is a versatile ligand that forms coordination complexes with various metal ions. It is derived from acetylacetone, an organic compound that exists in two tautomeric forms: keto and enol. The ligand acetylacetonate is a β-diketone, which means it has two carbonyl groups separated by a methylene group. This structure allows it to form stable chelate rings with metal ions, making it a valuable compound in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of metal acetylacetonate complexes typically involves the reaction of a metal salt with acetylacetone in the presence of a base. The base assists in deprotonating the acetylacetone, facilitating the formation of the acetylacetonate anion, which then coordinates with the metal ion to form the complex. For example, the reaction of a metal chloride with acetylacetone in the presence of sodium hydroxide can yield the corresponding metal acetylacetonate complex .

Industrial Production Methods

Industrial production methods for acetylacetonate complexes often involve similar synthetic routes but on a larger scale. The process may include steps such as refluxing the reaction mixture, followed by filtration and purification to obtain the desired product. For instance, the preparation of calcium acetylacetonate involves reacting calcium chloride with sodium hydroxide to form calcium hydroxide, which is then reacted with acetylacetone in methanol under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

4-Oxopent-2-en-2-olate complexes undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving acetylacetonate include metal salts (e.g., chlorides, nitrates), bases (e.g., sodium hydroxide), and solvents (e.g., methanol, water). Reaction conditions often involve heating, refluxing, and maintaining specific pH levels to facilitate complex formation .

Major Products

The major products formed from reactions involving acetylacetonate are typically metal acetylacetonate complexes. These complexes can vary in their stoichiometry and structure depending on the metal ion and reaction conditions .

Mechanism of Action

The mechanism of action of acetylacetonate complexes involves the coordination of the acetylacetonate ligand to metal ions, forming stable chelate rings. This coordination can influence the reactivity and stability of the metal center, making these complexes effective catalysts and reagents in various chemical processes. The enolate ligand’s coordination mode plays a crucial role in determining the reactivity and selectivity of these complexes .

Comparison with Similar Compounds

4-Oxopent-2-en-2-olate is similar to other β-diketone ligands, such as trifluoroacetylacetonate and hexafluoroacetylacetonate. These ligands also form stable chelate complexes with metal ions but differ in their electronic and steric properties due to the presence of fluorine atoms. The unique feature of acetylacetonate is its ability to form highly stable complexes with a wide range of metal ions, making it more versatile compared to its fluorinated counterparts .

List of Similar Compounds

  • Trifluoroacetylacetonate
  • Hexafluoroacetylacetonate
  • Benzoylacetonate
  • Dibenzoylmethane

Properties

IUPAC Name

4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POILWHVDKZOXJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293234
Record name 3-Penten-2-one, 4-hydroxy-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19268-49-6
Record name 3-Penten-2-one, 4-hydroxy-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19268-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Penten-2-one, 4-hydroxy-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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